Compound Description: This compound serves as a key structural analog of the target compound, 3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[1-methyl-2-(2-pyridinyl)ethyl]benzamide. It exhibits significant activity as a therapeutic agent for autoimmune diseases and has been investigated for its potential in developing novel multi-hydrate and polymorph forms for pharmaceutical applications [, ].
Compound Description: CP-724,714 is an anticancer drug that unfortunately exhibits hepatotoxicity, leading to its discontinuation in clinical trials []. Research into its metabolism revealed that it undergoes extensive oxidative metabolism, primarily mediated by cytochrome P450s (CYPs) and aldehyde oxidase (AO).
Compound Description: ABT-670 acts as a dopamine D4 agonist and was developed as a potential treatment for erectile dysfunction []. It stands out for its superior oral bioavailability compared to earlier arylpiperazine-based D4 agonists. This improvement stems from the incorporation of an N-oxy-2-pyridinyl moiety, which not only enhances its agonist activity but also mitigates its metabolic rate.
Compound Description: This compound is a potent neuroleptic agent, exhibiting approximately 15 times greater activity compared to metoclopramide []. It was developed as part of a series exploring benzamide derivatives of N,N-disubstituted ethylenediamines.
Compound Description: Recognized for its potent neuroleptic activity, YM-09151-2 demonstrates significantly higher potency compared to haloperidol and metoclopramide []. Developed as part of a series of benzamide derivatives of 1-substituted 3-aminopyrrolidines, this compound exhibits a favorable ratio of antistereotypic activity to cataleptogenicity, suggesting its potential as a therapeutic agent with reduced side effects.
Compound Description: FLB 457 is recognized as a potent dopamine D2 receptor antagonist []. Its biological activity is stereospecific, restricted to the S-enantiomer. Structurally, FLB 457 is characterized by a planar benzamide moiety, stabilized by intramolecular hydrogen bonding.
Compound Description: FLB 463, structurally analogous to FLB 457, also acts as a potent and stereospecific dopamine D2 receptor antagonist, with activity limited to the S-enantiomer []. The molecular conformations of FLB 463 and FLB 457 are strikingly similar. FLB 463 distinguishes itself through an additional intramolecular hydrogen bond due to the presence of a 2-hydroxyl group.
(R)-N-[(1-(4-fluoro-benzyl)-2-pyrrolidinyl)methyl]benzamides and -salicylamides
Compound Description: This series of compounds exhibits potent dopamine D2 receptor antagonist activity, with a pronounced stereoselectivity favoring the R enantiomer []. Notably, benzamides within this series with a 2,3-dimethoxy substitution pattern or salicylamides with a 5,6-dimethoxy substitution pattern demonstrate exceptionally high potency, comparable to established D2 antagonists.
Compound Description: 14C‐batanopride is a radiolabeled analog of the antiemetic drug batanopride []. This radiolabeled version is essential for pharmacokinetic and metabolic studies, enabling researchers to track the drug's distribution and breakdown within the body.
Compound Description: VNO represents a potential oxidative impurity identified during the manufacturing of Venetoclax, a BCL-2 inhibitor used in treating blood cancers []. It's formed via the oxidation of Venetoclax, particularly under oxidative stress conditions.
Compound Description: VHA is another significant impurity found during Venetoclax synthesis. It's generated from VNO through a Meisenheimer rearrangement reaction []. The presence of these impurities emphasizes the importance of monitoring and controlling reaction conditions during drug manufacturing to ensure the purity and safety of the final product.
Compound Description: SSR240612 is a potent non-peptide bradykinin B1 receptor antagonist. This compound demonstrates a high affinity for B1 receptors and exhibits promising efficacy in various in vivo models of inflammation and pain [].
Compound Description: 873140 exhibits potent activity as an allosteric antagonist of the CCR5 receptor []. Notably, it demonstrates a unique mechanism of action, effectively blocking the binding of chemokine 125I-MIP-1α while not affecting 125I-RANTES binding. It also inhibits the calcium response triggered by CCR5 activation by CCL5 (RANTES).
Compound Description: ICA-105574 stands out as a potent activator of the human ether-à-go-go-related gene (hERG) potassium channel []. Its unique mechanism of action primarily involves the removal of hERG channel inactivation. This compound is a valuable tool for studying hERG channel function and its role in cardiac physiology.
Compound Description: Compound 22, a derivative of 2,2′-binaphthalene, was synthesized and its absolute configuration determined through X-ray crystallography and circular dichroism (CD) spectroscopy []. This compound serves as a valuable chiral reference compound for assigning absolute configurations to other 2,2′-binaphthalene derivatives.
Compound Description: This compound, like compound 22, represents a 2,2′-binaphthalene derivative synthesized and characterized to determine its absolute configuration []. The knowledge gained from such studies contributes to a deeper understanding of the stereochemical aspects of these compounds.
Compound Description: RTI-5989-97 is a selective κ-opioid receptor antagonist characterized by a long duration of action []. This prolonged activity is attributed to its ability to activate c-Jun N-terminal kinase (JNK) 1.
Compound Description: RTI-5989-194, similar to RTI-5989-97, functions as a selective κ-opioid receptor antagonist with a long duration of action []. Its prolonged effect is also associated with its capacity to activate JNK1. These findings underscore the role of JNK activation in the sustained pharmacological effects of certain κ-opioid receptor antagonists.
Compound Description: RTI-5989-241 belongs to the same class as RTI-5989-97 and RTI-5989-194, acting as a selective and long-acting κ-opioid receptor antagonist []. The prolonged duration of action is similarly attributed to its JNK1 activation capability, further strengthening the link between JNK activation and sustained antagonist effects.
Nor-Binaltorphimine (Nor-BNI)
Compound Description: Nor-BNI serves as a prototypical example of a long-acting κ-opioid receptor antagonist []. Its mechanism of action, involving JNK activation, has been extensively studied, providing a framework for understanding the pharmacological behavior of other long-acting antagonists in this class.
Compound Description: JDTic, another selective κ-opioid receptor antagonist, shares the characteristic long duration of action with other compounds in this class []. Its efficacy in activating JNK1 correlates with its extended pharmacological effects.
Compound Description: RU 24969 acts as a 5-HT1A receptor agonist, demonstrating efficacy in various experimental models []. Its selectivity for 5-HT1A receptors makes it a valuable tool in studying the role of this receptor subtype in the central nervous system.
1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane HCl
Compound Description: This compound functions as a serotonin receptor agonist, displaying activity at various subtypes []. Its use in research helps elucidate the role of serotonergic signaling in different physiological processes.
Compound Description: WAY 100635 acts as a selective antagonist at the 5-HT1A receptor []. This compound is a valuable tool in pharmacological studies aiming to understand the role of the 5-HT1A receptor in various physiological and behavioral processes.
Compound Description: GR 127,935 exhibits antagonistic activity at both 5-HT1B and 5-HT1D receptors []. This dual activity makes it a valuable tool for dissecting the roles of these receptor subtypes in various physiological and behavioral responses.
Compound Description: p-MPPI is classified as a selective 5-HT1A receptor antagonist []. It's a valuable pharmacological tool used to investigate the role of the 5-HT1A receptor subtype in a variety of physiological and behavioral processes.
Compound Description: JSPA0658 is a selective κ-opioid receptor antagonist with a short duration of action []. This short duration differentiates it from other κ-opioid receptor antagonists discussed earlier and highlights the structural diversity within this class of compounds.
Compound Description: JSPA071B is another example of a short-acting, selective κ-opioid receptor antagonist []. The presence of fluorine and trifluoromethyl groups in its structure suggests that these substituents might contribute to its shorter duration of action compared to long-acting analogs.
Compound Description: PF-4455242 is classified as a short-acting κ-opioid receptor antagonist []. Its short duration of action distinguishes it from other antagonists in this class that exhibit prolonged effects.
Compound Description: FP3FBZ belongs to the category of short-acting, selective κ-opioid receptor antagonists []. It serves as an important tool in pharmacological studies for investigating the therapeutic potential of κ-opioid receptor antagonism in various conditions, including pain and addiction.
Compound Description: This benzamide derivative was identified as a major component in the petroleum ether extract of Mucuna pruriens leaves []. While its specific biological activity was not elaborated upon in the study, its presence as a major constituent in a plant with known medicinal properties suggests potential pharmacological relevance.
Compound Description: This benzamide derivative, along with its acetyl derivative, was isolated from Swinglea glutinosa, a plant known for its medicinal properties []. Despite demonstrating weak cytotoxicity against several cancer cell lines, this compound underscores the potential of exploring natural sources for novel benzamide derivatives with therapeutic potential.
Compound Description: Aurodox is a structurally complex antibiotic that shares structural similarities with mocimycin, another antibiotic []. Its intricate structure, characterized by multiple chiral centers and exocyclic double bonds, makes it a challenging target for synthetic chemists.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.